(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride
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Overview
Description
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an ethylamine side chain, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Substitution with the methoxyphenyl group: The pyrazole ring is then functionalized with a methoxyphenyl group using electrophilic aromatic substitution or other suitable methods.
Introduction of the ethylamine side chain: The final step involves the alkylation of the pyrazole derivative with an ethylamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its pharmacological effects, such as its potential use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: This compound shares structural similarities with (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride but differs in its specific functional groups and overall structure.
4-Methoxyphenethylamine: Another related compound, used as a precursor in the synthesis of various organic molecules.
Highlighting Uniqueness
This compound is unique due to its specific combination of a pyrazole ring, methoxyphenyl group, and ethylamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11;/h3-9H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZABAZZCBYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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